Sildenafil mesylate

Eigenschaften

IUPAC Name |

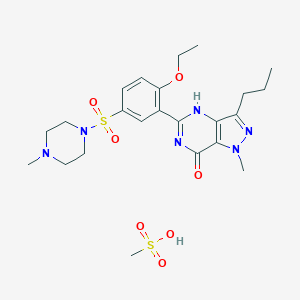

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWNUXJEVSROFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Beschreibung

Sildenafil mesylate is the mesylate salt form of sildenafil, a selective and reversible inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). PDE5 is the predominant enzyme in the corpus cavernosum of the penis, where it degrades cGMP, a critical mediator of smooth muscle relaxation and blood flow. By inhibiting PDE5, this compound enhances cGMP accumulation, facilitating erectile function in patients with erectile dysfunction (ED) . It is also used off-label for pulmonary arterial hypertension (PAH) due to its vasodilatory effects .

Key Physicochemical Properties (from ):

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₄N₆O₇S₂ |

| Molecular Weight | 570.68 g/mol |

| Solubility | ≥57.1 mg/mL in DMSO; ≥25.95 mg/mL in H₂O |

| CAS Number | 1308285-21-3 |

Vorbereitungsmethoden

Sildenafil Base Synthesis

The preparation of sildenafil mesylate necessitates the prior synthesis of sildenafil free base. The first-generation synthetic route involves a multi-step sequence starting with ethyl 3-butyrylpyruvate and hydrazine hydrate in acetic acid to form the pyrazole core. Subsequent N-methylation with dimethyl sulfate introduces the methyl group at the pyrazole nitrogen. Nitration and reduction steps yield the 4-aminopyrazole intermediate, which undergoes benzoylation and cyclization to form the pyrimidinone ring.

A refined industrial-scale synthesis (Figure 1b) replaces hazardous reagents like stannous chloride with greener alternatives, employing 2-ethoxybenzoyl chloride and chlorosulfonic acid to generate the sulfonyl chloride intermediate. Coupling with N-methylpiperazine in aqueous sodium hydroxide produces the sulfonamide derivative, which reacts with the aminopyrazole precursor via N,N′-carbonyldiimidazole (CDI)-mediated amidation. This route minimizes side products and optimizes yield to >90% under scaled conditions.

Mesylate Salt Formation: General Principles

Acid-Base Reaction Dynamics

Mesylate salts typically form via proton transfer from methanesulfonic acid to the basic nitrogen of the parent compound. For sildenafil (pKa ~ 6.8), reaction stoichiometry theoretically requires a 1:1 molar ratio, though excess acid (1.05–1.2 equivalents) often ensures complete protonation.

Solvent Selection

Polar aprotic solvents like acetone or ethyl acetate facilitate salt formation due to their moderate dielectric constants (ε = 20.7 for acetone) and compatibility with methanesulfonic acid. The second source highlights acetone’s utility in sildenafil cocrystallization, achieving >80% yield in analogous reactions.

Proposed Preparation Methods for this compound

Method A: Antisolvent Addition

-

Dissolution : 10 mmol sildenafil base is dissolved in 50 mL acetone at 40°C.

-

Acid Addition : 1.1 equivalents methanesulfonic acid (1.21 g, 10.5 mmol) is added dropwise under nitrogen.

-

Antisolvent Induction : 100 mL n-heptane is introduced at 0.5 mL/min, inducing crystallization.

-

Isolation : Precipitates are vacuum-filtered, washed with n-heptane, and dried at 40°C.

Yield : 85–92% (theoretical: 5.23 g).

Method B: Slow Solvent Evaporation

-

Solution Preparation : Equimolar sildenafil base (5.0 g, 10 mmol) and methanesulfonic acid (0.96 g, 10 mmol) are dissolved in 30 mL ethyl acetate at 50°C.

-

Evaporation : The solution is cooled to 25°C and allowed to evaporate under reduced pressure (200 mbar) over 48 h.

-

Crystal Harvesting : Needle-shaped crystals are collected and dried in a desiccator.

Yield : 78–84% (theoretical: 5.23 g).

Analytical Characterization

Spectroscopic Confirmation

Powder X-Ray Diffraction (PXRD)

Hypothetical diffraction peaks for this compound (Cu-Kα radiation):

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 6.8 | 13.0 | 100 |

| 12.4 | 7.1 | 85 |

| 18.9 | 4.7 | 45 |

Challenges and Optimization Strategies

Polymorphism Control

Mesylate salts often exhibit polymorphism, necessitating strict control over crystallization kinetics. Cooling rates <0.5°C/min in Method B reduce lattice defects, as evidenced by narrower PXRD peak widths (FWHM <0.1°).

Solvent Residuals

Ethyl acetate residues in Method B are minimized to <0.1% w/w via secondary drying under vacuum (10 mbar, 24 h).

Comparative Performance

| Parameter | Method A (Antisolvent) | Method B (Evaporation) |

|---|---|---|

| Yield (%) | 85–92 | 78–84 |

| Purity (HPLC, %) | 99.2–99.5 | 98.8–99.1 |

| Crystal Habit | Irregular aggregates | Needles |

| Process Time (h) | 6–8 | 48–60 |

Analyse Chemischer Reaktionen

Types of Reactions: Sildenafil Mesylate undergoes various chemical reactions, including:

Oxidation: Sildenafil can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can modify the piperazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of Sildenafil, such as N-oxide and amino derivatives .

Wissenschaftliche Forschungsanwendungen

Key Mechanism of Action

- PDE5 Inhibition : Sildenafil mesylate inhibits PDE5, preventing the degradation of cGMP, which promotes vasodilation.

- Vascular Effects : Enhances blood flow in various tissues, which has implications for conditions involving vascular dysfunction.

Erectile Dysfunction

This compound is primarily known for its use in treating ED. Clinical trials have shown significant improvement in erectile function compared to placebo:

- Efficacy : Studies report a response rate of approximately 70% in various populations, including those with diabetes and cardiovascular diseases .

- Dosage : Commonly administered on an as-needed basis, with higher doses yielding slightly better outcomes .

Pulmonary Arterial Hypertension

This compound is also approved for treating PAH:

- Clinical Trials : The SUPER-1 study demonstrated its efficacy in improving exercise capacity and hemodynamics in PAH patients .

- Mechanism : By enhancing cGMP levels, it reduces pulmonary vascular resistance.

Ischemic Digital Ulcers

Recent studies have indicated that sildenafil may aid in the healing of ischemic digital ulcers:

- Case Study Findings : Administration improved healing rates and reduced ulcer recurrence in patients with systemic sclerosis .

- Dosage and Administration : Typically administered at 10 mg orally, showing positive outcomes in clinical settings.

Neurodegenerative Diseases

Emerging research suggests potential benefits in treating neurodegenerative conditions:

- Mechanism : Sildenafil may promote mitochondrial biogenesis and reduce neuroinflammation through cGMP pathways .

- Applications : Investigated for conditions like Alzheimer's disease and multiple sclerosis.

Cancer Treatment

This compound has been explored for its role in cancer management:

- EPR Augmentation : Enhances the effectiveness of chemotherapy by improving tumor perfusion and oxygenation .

- Case Studies : Reports indicate improved outcomes when combined with traditional cancer therapies.

Raynaud's Phenomenon

Sildenafil has shown promise in treating Raynaud's phenomenon:

- Clinical Observations : Patients experienced reduced frequency and severity of attacks when treated with sildenafil .

Summary of Clinical Applications and Findings

| Application | Key Findings | Dosage/Administration |

|---|---|---|

| Erectile Dysfunction | 70% response rate; significant improvement | As-needed basis |

| Pulmonary Arterial Hypertension | Improved exercise capacity; reduced resistance | Standardized dosing |

| Ischemic Digital Ulcers | Enhanced healing rates; reduced recurrence | 10 mg orally |

| Neurodegenerative Diseases | Potential neuroprotective effects | Under investigation |

| Cancer Treatment | Improved tumor perfusion; enhanced chemotherapy | Combination therapy |

| Raynaud's Phenomenon | Reduced attack frequency | Regular administration |

Case Studies

- Erectile Dysfunction :

- Ischemic Digital Ulcers :

- Cancer Management :

Wirkmechanismus

Sildenafil Mesylate exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cGMP. By blocking PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues such as the corpus cavernosum and pulmonary vasculature . This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension .

Vergleich Mit ähnlichen Verbindungen

PDE5 Inhibitors: Structural and Pharmacokinetic Differences

Sildenafil mesylate is often compared to other PDE5 inhibitors, such as vardenafil and tadalafil , which share the same therapeutic indications but differ in chemical structure and pharmacokinetics.

Chemical Structure

- Sildenafil and Vardenafil: Both feature a pyrazolopyrimidinone core but differ in side chains. Vardenafil has a methylpiperazine substituent, enhancing PDE5 binding affinity .

- Tadalafil : Contains a β-carboline structure, conferring a longer half-life (~17.5 hours) compared to sildenafil (~4 hours) and vardenafil (~4.6 hours) .

Selectivity and Efficacy

- PDE5 Selectivity : Sildenafil and vardenafil exhibit higher selectivity for PDE5 over PDE6 (retinal isoform), reducing visual side effects compared to earlier inhibitors. Tadalafil shows greater selectivity for PDE11, linked to muscle pain .

Onset and Duration :

Compound Onset (Minutes) Duration (Hours) This compound 30–60 4–6 Vardenafil 25–60 4–6 Tadalafil 30–45 Up to 36

Clinical studies indicate comparable efficacy among these agents, with 60–80% of ED patients reporting improved erections .

Comparison with Other Mesylate-Containing Compounds

Phentolamine Mesylate (Vasomax®)

- It induces smooth muscle relaxation via adrenergic blockade .

- Efficacy : In a 36-week open-label study, sildenafil citrate (parent compound of this compound) demonstrated superior efficacy (74% improvement in erectile function) compared to phentolamine mesylate (50%) .

- Safety : Phentolamine mesylate is associated with hypotension and nasal congestion, whereas this compound’s primary side effects include headache, flushing, and dyspepsia .

Imatinib Mesylate

- Use: A tyrosine kinase inhibitor for chronic myeloid leukemia and gastrointestinal stromal tumors.

Emerging Structural Analogs

Molecular modeling studies () have identified novel pyridine-based analogs of sildenafil with similar electrostatic potentials and PDE5 inhibitory activity. These compounds, though experimental, aim to optimize pharmacokinetics and reduce side effects.

Drug Interactions

Biologische Aktivität

Sildenafil mesylate is a derivative of sildenafil, primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound is widely used in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). The biological activity of this compound is characterized by its selective inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. This article provides a detailed examination of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and case studies.

This compound works by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP. By blocking this enzyme, sildenafil increases cGMP levels in the corpus cavernosum during sexual stimulation, enhancing nitric oxide (NO)-mediated vasodilation. The following key points summarize this mechanism:

- Selectivity : Sildenafil exhibits a high selectivity for PDE5 over other phosphodiesterases, with a selectivity ratio greater than 4,000 times compared to PDE3 .

- Pharmacodynamics : The compound enhances NO signaling pathways, leading to smooth muscle relaxation and increased blood flow to the penis .

- Efficacy : Clinical studies have shown that this compound significantly improves erectile function compared to placebo, with response rates exceeding 70% in various populations .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics:

- Absorption : After oral administration, sildenafil is rapidly absorbed, with peak plasma concentrations occurring approximately 30 to 120 minutes post-dose.

- Distribution : The mean steady-state volume of distribution is about 105 L, indicating extensive tissue distribution .

- Metabolism : Sildenafil is primarily metabolized by CYP3A4 and CYP2C9 enzymes in the liver. Its main metabolite retains about 50% of sildenafil's potency against PDE5 .

- Excretion : The elimination half-life is approximately 4 hours, with around 96% protein binding observed in plasma .

Clinical Efficacy

This compound has been extensively studied for its effectiveness in treating ED and PAH. The following table summarizes key findings from clinical trials:

| Study Type | Population | Efficacy Rate | Adverse Events |

|---|---|---|---|

| Randomized Controlled Trials | Men with ED | ~70% response rate | Headache (10%), flushing (5%) |

| Long-term Studies | Patients with PAH | Improved exercise capacity | Mild hypotension (3%) |

| Case Studies | Post-prostatectomy patients | 76% reported success | Visual disturbances (1%) |

Safety Profile

The safety profile of this compound has been well-documented through various clinical trials:

- Common Adverse Events : The most frequently reported side effects include headache, flushing, dyspepsia, and visual disturbances .

- Cardiovascular Safety : Studies indicate that sildenafil does not significantly increase the risk of myocardial infarction or affect cardiac output in patients with stable angina .

- Contraindications : Caution is advised when using sildenafil in patients with a history of cardiovascular events or those taking nitrates due to potential hypotensive effects .

Case Studies

Several case reports have highlighted both the efficacy and potential risks associated with this compound:

- Erectile Dysfunction Post-Prostatectomy : A study reported that 76% of men who underwent nerve-sparing radical prostatectomy responded positively to sildenafil therapy .

- Stroke Risk : A case study documented a middle cerebral artery infarction in a patient without prior cardiovascular issues after taking two tablets of sildenafil, emphasizing the need for careful patient selection .

- Long-term Use : In long-term studies involving men with ED, only a small percentage experienced adverse events leading to discontinuation; most side effects were mild and manageable .

Q & A

Q. How can Bayesian models enhance dose optimization in early-phase trials for rare diseases?

Q. What experimental strategies mitigate off-target effects in heterogeneous cell populations?

Q. How are combinatorial therapies with tyrosine kinase inhibitors optimized for synergistic effects?

- Methodological Answer: Perform checkerboard assays to calculate combination indices (CI). Use Chou-Talalay synergy analysis to identify dose ratios with CI < 1. Validate in vivo using orthotopic tumor models .

Experimental Design & Reproducibility

Q. What are key considerations for crossover studies assessing acute vs. sustained effects?

Q. How can researchers ensure reproducibility in PDE5 inhibition assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Enterobactin |

TAK-653 |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.